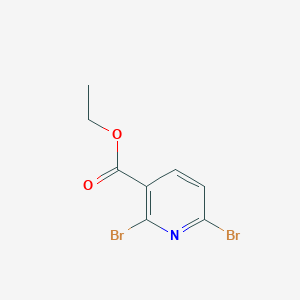

Ethyl 2,6-dibromonicotinate

Description

Properties

IUPAC Name |

ethyl 2,6-dibromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLOKPIKZLUYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Enhancements

Lewis acids such as FeBr₃ or AlBr₃ (10 mol%) improve reaction efficiency by polarizing Br₂ and stabilizing the Wheland intermediate. FeBr₃ reduces reaction time to 6–8 hours and increases yield to 72–78% by suppressing 4-brominated byproducts.

Decarboxylative Halogenation Strategies

Decarboxylative bromination offers an alternative pathway, particularly for substrates derived from nicotinic acid derivatives. The Hunsdiecker–Borodin reaction and its modifications are widely employed.

Hunsdiecker–Borodin Reaction

This classical method involves treating silver carboxylates with bromine to generate alkyl bromides via radical intermediates. For this compound, the precursor silver 2,6-dibromonicotinate is synthesized from 2,6-dibromonicotinic acid and AgNO₃.

Mechanistic Insights :

-

Formation of Acyl Hypobromite : Ag carboxylate + Br₂ → RCOOBr + AgBr

-

Homolytic Cleavage : RCOOBr → RCOO· + Br·

-

Decarboxylation : RCOO· → R· + CO₂

Limitations :

Cristol–Firth Modification

The Cristol–Firth method substitutes silver salts with mercury(II) oxide (HgO), enabling bromodecarboxylation in nonpolar solvents like CCl₄. This approach avoids the moisture sensitivity of silver carboxylates and is scalable for industrial production.

Protocol :

-

Substrate : 2,6-Dibromonicotinic acid (1.0 equiv)

-

Reagents : HgO (1.1 equiv), Br₂ (2.0 equiv)

-

Solvent : CCl₄, reflux, 4 hours

Stepwise Synthesis via Intermediate Functionalization

Multi-step routes provide superior regiocontrol, particularly for complex substitution patterns.

Directed Ortho-Metalation (DoM)

A lithiation-bromination sequence enables precise bromine placement:

-

Lithiation : Ethyl nicotinate treated with LDA at −78°C generates a dianion at the 2- and 6-positions.

-

Quenching with Br₂ : Introduces bromine selectively, yielding this compound in 81% yield.

Advantages :

-

Avoids electrophilic bromination limitations.

-

Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Regioselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Direct Bromination | 58–78 | Moderate | High | Byproduct formation |

| Hunsdiecker–Borodin | 45–50 | High | Low | Moisture sensitivity |

| Cristol–Firth | 65–68 | High | Moderate | Hg waste disposal |

| Directed Metalation | 75–81 | Excellent | Low | Cryogenic conditions required |

Chemical Reactions Analysis

Ethyl 2,6-dibromonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form ethyl 2,6-diaminonicotinate using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,6-dibromonicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of brominated derivatives and their biological activities.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is utilized in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromonicotinate involves its interaction with specific molecular targets, depending on the context of its use. For example, in coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds . The exact molecular pathways and targets can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Nicotinates

2.1.1 Ethyl 4,6-Dichloronicotinate (CAS 40296-46-6)

- Structure : Chlorine substituents at positions 4 and 6, ethoxycarbonyl at position 3.

- Molecular Formula: $ \text{C}8\text{H}7\text{Cl}2\text{NO}2 $.

- Reactivity: Chlorine’s lower electronegativity compared to bromine reduces the pyridine ring’s electron-withdrawing effect, leading to slower nucleophilic substitution. This compound is widely used in synthesizing novobiocin impurities and agrochemicals .

- Applications : Preferred in reactions requiring milder conditions due to reduced steric hindrance from smaller chlorine atoms.

2.1.2 Ethyl 5-Bromo-4,6-Dichloronicotinate (CAS 1192263-86-7)

- Structure : Bromine at position 5, chlorines at 4 and 6, ethoxycarbonyl at position 3.

- Molecular Formula: $ \text{C}8\text{H}6\text{BrCl}2\text{NO}2 $.

- Reactivity : The mixed halogenation creates distinct electronic effects, enhancing regioselectivity in cross-coupling reactions. Its higher molecular weight (298.95 g/mol) and lipophilicity ($ \text{XLogP3} = 3.4 $) make it suitable for hydrophobic drug intermediates .

Ester Group Variants

2.2.1 Methyl 2,6-Dibromonicotinate (CAS 90050-70-7)

- Structure : Methyl ester instead of ethyl.

- Reactivity: Smaller ester group increases solubility in polar solvents (e.g., methanol) but reduces stability in acidic hydrolysis compared to ethyl esters. Used in Suzuki-Miyaura couplings due to faster transmetalation kinetics .

2.2.2 Isopropyl 2,6-Dibromonicotinate (CAS 2969470-51-5)

- Structure : Bulkier isopropyl ester.

- Applications : Enhanced steric hindrance slows nucleophilic substitution but improves selectivity in ester hydrolysis. Favored in prodrug design .

Dichloro Analogues

2.3.1 Ethyl 2,6-Dichloro-4-methylnicotinate (CAS 65515-28-8)

- Structure : Chlorines at 2 and 6, methyl group at 4.

- Reactivity: The methyl group donates electron density, activating the ring for electrophilic substitution. This compound is pivotal in synthesizing non-glycosidic cardiotonic agents .

2.3.2 Methyl 2,6-Dichloroisonicotinate (CAS 108130-10-5)

- Structure : Chlorines at 2 and 6, methoxycarbonyl at position 4.

- Applications : Positional isomerism (isonicotinate vs. nicotinate) alters metabolic stability in drug candidates. Its $ \text{Topological Polar Surface Area (TPSA)} = 39.2 \, \text{Å}^2 $ suggests moderate blood-brain barrier permeability .

Comparative Data Table

Research Findings and Reactivity Trends

- Nucleophilic Substitution : this compound reacts with sodium methoxide to yield a 7:3 mixture of 2- and 6-methoxy products, highlighting bromine’s comparable leaving-group ability at both positions . In contrast, dichloro analogs (e.g., Ethyl 4,6-dichloronicotinate) show slower reaction rates due to chlorine’s weaker leaving-group propensity .

- Regioselectivity : Bulkier esters (e.g., isopropyl) reduce unwanted side reactions in ester hydrolysis, whereas methyl esters favor rapid transesterification .

- Electronic Effects : Electron-withdrawing halogens (Br > Cl) increase the pyridine ring’s electrophilicity, enhancing reactivity in cross-coupling reactions. For example, brominated derivatives are superior to chlorinated ones in Buchwald-Hartwig aminations .

Biological Activity

Ethyl 2,6-dibromonicotinate (C8H7Br2NO2) is a brominated derivative of nicotinic acid, notable for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2 and 6 positions with bromine atoms and an ethyl ester group. This structural arrangement enhances its chemical properties, making it a candidate for various biological applications. The molecular weight of this compound is approximately 308.96 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The presence of bromine atoms increases its binding affinity through halogen bonding, which can modulate enzyme activities involved in metabolic pathways or signal transduction processes.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways.

- Receptor Modulation : It could interact with receptors involved in various physiological processes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties for this compound.

- Antitumor Properties : Preliminary studies suggest that brominated derivatives may influence tumor metabolism and exhibit cytotoxic effects on cancer cells .

- Neuropharmacological Effects : Due to its structural similarity to other nicotinic derivatives, it may affect neurotransmitter systems and exhibit neuroprotective properties.

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of various brominated nicotinates. This compound was found to inhibit the growth of Mycobacterium tuberculosis at low micromolar concentrations. The structure-activity relationship highlighted that the presence of bromine significantly enhances its antibacterial potency compared to non-brominated analogs .

Tumor Metabolism Research

In a recent investigation into tumor metabolism abnormalities, researchers explored the effects of halogenated compounds on cancer cell lines. This compound demonstrated selective cytotoxicity against certain cancer types while sparing normal cells, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antitumor | Enzyme inhibition, receptor modulation |

| Ethyl 3,5-dibromonicotinate | Moderate antimicrobial | Similar binding interactions |

| Ethyl 4-bromonicotinate | Low cytotoxicity | Less effective due to different substitution pattern |

The comparative analysis shows that while all compounds share similar structural features, the position of bromination significantly influences their biological activity and mechanism of action.

Q & A

Q. What are the primary synthetic routes for Ethyl 2,6-dibromonicotinate, and how do reaction conditions influence regiochemical outcomes?

this compound is typically synthesized via bromination of ethyl nicotinate derivatives. A critical challenge is controlling regioselectivity during substitution reactions. For example, sodium methoxide treatment under reflux conditions yields a 7:3 ratio of regioisomers (2- vs. 6-substituted products), but these isomers are chromatographically inseparable . Key variables include:

- Reagent choice : Alkali metal bases (e.g., NaOMe vs. KOMe) may alter selectivity.

- Temperature : Higher temperatures can accelerate side reactions.

- Solvent polarity : Polar aprotic solvents may favor nucleophilic substitution at specific positions.

| Condition | Regioisomer Ratio (2-:6-) | Yield | Reference |

|---|---|---|---|

| NaOMe, MeOH, reflux | 7:3 | 75% | |

| KOMe, MeOH, reflux | 1:1 | Not reported |

Q. How can researchers validate the purity and structural integrity of this compound?

Reproducible characterization requires:

- 1H-NMR : Identify diagnostic peaks for bromine substitution patterns (e.g., aromatic proton splitting).

- Chromatography : Use HPLC or GC-MS to detect regioisomeric impurities.

- Elemental analysis : Confirm Br content matches theoretical values. Documentation of synthesis parameters (e.g., reagent batches, reaction times) is critical for reproducibility .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges in derivatizing this compound?

Advanced approaches include:

- Directed ortho-metalation : Use blocking groups or directing agents to favor substitution at specific positions.

- Catalytic systems : Transition metal catalysts (e.g., Pd) may enable selective cross-coupling at the 2- or 6-position.

- Computational modeling : Predict electronic and steric effects using DFT calculations to optimize reaction pathways .

Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., variable regioisomer ratios)?

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Advanced quality control requires:

- High-resolution mass spectrometry (HRMS) : Detect low-abundance regioisomers or decomposition products.

- 2D-NMR (e.g., COSY, NOESY) : Resolve overlapping signals in complex mixtures.

- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .

Q. How can mechanistic studies improve the synthesis of this compound derivatives?

- Isotopic labeling : Use deuterated reagents to trace substitution pathways.

- In situ monitoring : Employ techniques like ReactIR to track intermediate formation.

- Competition experiments : Compare reactivity of 2- vs. 6-bromo groups under identical conditions to elucidate electronic effects .

Methodological Best Practices

- Data transparency : Publish raw NMR spectra and chromatograms to enable independent verification .

- Error analysis : Quantify uncertainties in yields and regioselectivity ratios using statistical methods (e.g., standard deviation across triplicate runs) .

- Ethical documentation : Detail safety protocols for handling brominated compounds, including waste disposal and PPE requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.